molecular formula C8H20ClNO B13577518 3-(Aminomethyl)-5-methylhexan-1-olhydrochloride

3-(Aminomethyl)-5-methylhexan-1-olhydrochloride

Cat. No.: B13577518
M. Wt: 181.70 g/mol
InChI Key: UXVBQVQETIUDQZ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-methylhexan-1-olhydrochloride is a chemical compound known for its structural similarity to gamma-aminobutyric acid (GABA)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-methylhexan-1-olhydrochloride typically involves the reaction of 3-(Aminomethyl)-5-methylhexanoic acid with hydrochloric acid. The process can be optimized by using appropriate solvents and reagents to achieve a higher yield and purity .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and cost-effectiveness. The use of recoverable reagents and environmentally friendly solvents is emphasized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-methylhexan-1-olhydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-(Aminomethyl)-5-methylhexan-1-olhydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-methylhexan-1-olhydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with GABA receptors, leading to the modulation of neurotransmitter activity. This interaction results in the inhibition of neuronal excitability, which is crucial for its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features and its ability to interact with GABA receptors. This interaction is more potent compared to other similar compounds, making it a valuable compound for scientific research and therapeutic applications .

Properties

Molecular Formula

C8H20ClNO

Molecular Weight

181.70 g/mol

IUPAC Name

3-(aminomethyl)-5-methylhexan-1-ol;hydrochloride

InChI

InChI=1S/C8H19NO.ClH/c1-7(2)5-8(6-9)3-4-10;/h7-8,10H,3-6,9H2,1-2H3;1H

InChI Key

UXVBQVQETIUDQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CCO)CN.Cl

Origin of Product

United States

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